L-Asparaginyl-L-isoleucyl-L-seryl-L-leucine
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Overview
Description
L-Asparaginyl-L-isoleucyl-L-seryl-L-leucine is a tetrapeptide composed of four amino acids: L-asparagine, L-isoleucine, L-serine, and L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-isoleucyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-isoleucyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Asparaginyl-L-isoleucyl-L-seryl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-isoleucyl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-asparaginyl-L-tryptophyl-L-lysyl-L-tryptophyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-phenylalanyl-L-aspartic acid trifluoroacetate
- L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline
Uniqueness
L-Asparaginyl-L-isoleucyl-L-seryl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This tetrapeptide’s combination of hydrophilic and hydrophobic residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
CAS No. |
286018-51-7 |
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Molecular Formula |
C19H35N5O7 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H35N5O7/c1-5-10(4)15(24-16(27)11(20)7-14(21)26)18(29)23-13(8-25)17(28)22-12(19(30)31)6-9(2)3/h9-13,15,25H,5-8,20H2,1-4H3,(H2,21,26)(H,22,28)(H,23,29)(H,24,27)(H,30,31)/t10-,11-,12-,13-,15-/m0/s1 |
InChI Key |
IDSPMTKTCJLMTL-CXOVXGEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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